4-Methoxy-1H-indazole-3-carbonitrile
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Overview
Description
4-Methoxy-1H-indazole-3-carbonitrile is a synthetic compound used in scientific experiments. It has potential applications in the preparation of indazole-pyridine based protein kinase/Akt inhibitors .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes this compound, involves strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the molecular formula C9H7N3O . The InChI representation of the molecule is InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7 (6)9-10-8/h2-5H,1H3, (H,9,10) .Chemical Reactions Analysis
The chemical reactions involving 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Novel Drug Development
Indazole derivatives, including structures related to 4-Methoxy-1H-indazole-3-carbonitrile, have been identified as potent scaffolds in drug discovery due to their diverse biological activities. These compounds have shown promise in anticancer, anti-inflammatory, antimicrobial, and antiviral applications. The versatility of indazole derivatives in drug development is attributed to their structural flexibility, allowing for the synthesis of compounds with targeted pharmacological properties (Denya, Malan, & Joubert, 2018; Wan, He, Li, & Tang, 2019).
Material Science and Corrosion Inhibition
The triazole derivatives, which share a similar heterocyclic core with indazole compounds, have been extensively studied for their potential in material science and as corrosion inhibitors. Their application in protecting metals and alloys in aggressive environments highlights the potential utility of related indazole derivatives, including this compound, in developing new materials with enhanced durability and performance (Hrimla, Bahsis, Laamari, Julve, & Stiriba, 2021).
Catalysis and Organic Synthesis
Indazole and triazole compounds are pivotal in catalysis and organic synthesis, facilitating the development of novel synthetic pathways and materials. Their use in creating functionalized scaffolds for further chemical modification underscores the importance of these heterocycles in expanding the toolkit available for synthetic chemists and material scientists (Shiri, Bayat, & Kochia, 2021).
Environmental Applications
The nitrogen-doped porous polymers derived from triazole and indazole derivatives demonstrate significant potential in environmental applications, such as CO2 capture and conversion. These materials offer a sustainable solution to mitigating CO2 emissions, highlighting the broader impact of research on indazole derivatives beyond pharmacological uses (Mukhtar et al., 2020).
Mechanism of Action
Target of Action
It’s known that indazole derivatives, which 4-methoxy-1h-indazole-3-carbonitrile is a part of, have been found to bind with high affinity to multiple receptors . They have shown clinical and biological applications, indicating their interaction with various biological targets .
Mode of Action
Indazole derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and more . These activities suggest that this compound may interact with its targets, leading to changes at the molecular and cellular levels.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Future Directions
Biochemical Analysis
Biochemical Properties
Indazole derivatives, including 4-Methoxy-1H-indazole-3-carbonitrile, have been found to interact with multiple receptors, making them useful in developing new therapeutic derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
This compound, like other indazole derivatives, can have significant effects on various types of cells and cellular processes. For example, certain indazole derivatives have been found to inhibit cell growth, being particularly effective against colon and melanoma cell lines .
Molecular Mechanism
Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to changes in gene expression and enzyme activation or inhibition .
Properties
IUPAC Name |
4-methoxy-1H-indazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-13-8-4-2-3-6-9(8)7(5-10)12-11-6/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRHMSROBNZWIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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